1-Ethyl-3-(4-methylphenyl)piperazine is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its structure consists of a piperazine ring substituted with an ethyl group and a para-methylphenyl group, making it a member of the piperazine derivatives family. The compound is noted for its potential applications in various therapeutic contexts, particularly in the development of psychoactive substances and as a scaffold for designing new pharmaceuticals.
The molecular formula of 1-Ethyl-3-(4-methylphenyl)piperazine is , with a molecular weight of approximately 204.31 g/mol. The compound is available through various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties and synthesis methods .
This compound falls under the category of piperazine derivatives, which are characterized by their two nitrogen atoms in a six-membered ring. Piperazines are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-anxiety effects. The specific substitution pattern in 1-Ethyl-3-(4-methylphenyl)piperazine may influence its pharmacological properties.
The synthesis of 1-Ethyl-3-(4-methylphenyl)piperazine typically involves several key steps, primarily focusing on the formation of the piperazine ring followed by the introduction of substituents.
Recent advancements in synthetic methodologies have introduced more efficient routes for synthesizing piperazine derivatives. For instance, the use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .
The molecular structure of 1-Ethyl-3-(4-methylphenyl)piperazine features:
The canonical SMILES representation is CCN1CCNC(C1)C2=CC=C(C=C2)C
, which illustrates the connectivity and arrangement of atoms within the molecule.
1-Ethyl-3-(4-methylphenyl)piperazine can participate in various chemical reactions typical for piperazine derivatives:
The reactivity of this compound can be attributed to both its basic nitrogen atoms and its aromatic substituents, which can stabilize intermediates during electrophilic reactions.
The mechanism of action for compounds like 1-Ethyl-3-(4-methylphenyl)piperazine often involves interaction with neurotransmitter systems in the brain:
Data from studies suggest that modifications on the piperazine scaffold can significantly alter receptor affinity and selectivity, impacting therapeutic outcomes .
Relevant data indicate that physical properties can influence its application in pharmaceuticals, particularly concerning absorption and bioavailability .
1-Ethyl-3-(4-methylphenyl)piperazine has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4